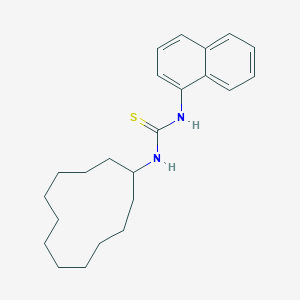

1-Cyclododecyl-3-naphthalen-1-ylthiourea

Description

1-Cyclododecyl-3-naphthalen-1-ylthiourea is a thiourea derivative characterized by a cyclododecyl group attached to the nitrogen atom at position 1 and a naphthalen-1-yl group at position 3 of the thiourea core. Thiourea derivatives are widely studied for their applications in asymmetric catalysis, molecular recognition, and coordination chemistry due to their hydrogen-bonding capabilities and structural versatility . The cyclododecyl substituent introduces significant steric bulk and lipophilicity, which may enhance solubility in nonpolar solvents and influence reactivity in catalytic systems.

Properties

Molecular Formula |

C23H32N2S |

|---|---|

Molecular Weight |

368.6g/mol |

IUPAC Name |

1-cyclododecyl-3-naphthalen-1-ylthiourea |

InChI |

InChI=1S/C23H32N2S/c26-23(25-22-18-12-14-19-13-10-11-17-21(19)22)24-20-15-8-6-4-2-1-3-5-7-9-16-20/h10-14,17-18,20H,1-9,15-16H2,(H2,24,25,26) |

InChI Key |

MHMHNKQVSVQQOO-UHFFFAOYSA-N |

SMILES |

C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=S)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiourea Derivatives

Thiourea derivatives with naphthalen-1-yl groups exhibit distinct properties depending on the substituent at the N1 position. Key comparisons include:

Key Observations :

- Solubility: The aliphatic cyclododecyl chain likely increases lipophilicity, favoring solubility in nonpolar solvents over polar media, whereas benzoyl-containing analogs exhibit better solubility in acetone or DMSO .

Role of the Naphthalen-1-yl Group

The naphthalen-1-yl moiety contributes to π-π stacking interactions and rigid planar geometry, as seen in naphthalen-1-ylmethanol (). In thiourea derivatives, this group enhances crystallinity and stabilizes supramolecular architectures via weak hydrogen bonds (e.g., S–H⋯O/N interactions). For example, 1-Benzoyl-3-(naphthalen-1-yl)thiourea forms hydrogen-bonded dimers in the solid state, a feature critical for crystal engineering .

Comparison with Non-Thiourea Naphthalene Derivatives

- 3-Naphthoylindole (): While structurally distinct (indole core vs. thiourea), this compound shares the naphthalen-1-yl group. Its applications diverge toward pharmacology (e.g., cannabinoid receptor modulation) due to the indole scaffold, contrasting with thioureas’ catalytic roles.

- Naphthalen-1-ylmethanol (): Exhibits O–H⋯O hydrogen-bonded chains in crystals, highlighting how functional groups (hydroxyl vs. thiourea) dictate supramolecular behavior.

Research Findings and Data

Structural and Crystallographic Insights

- Crystallography: Analogous thioureas (e.g., ) are often analyzed using SHELX software (), which enables precise determination of hydrogen-bonding patterns and torsion angles. For example, the C11–O1–H1 angle in naphthalen-1-ylmethanol is 1.81 Å, influencing its packing efficiency .

- Torsional Flexibility : The cyclododecyl group’s conformational flexibility (e.g., torsion angles up to ±177° in aliphatic chains) may reduce crystallinity compared to rigid aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.